Hydroquinine 1,4-phthalazinediyl diether

CAS No.:

Cat. No.: VC13580551

Molecular Formula: C48H54N6O4

Molecular Weight: 779.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C48H54N6O4 |

|---|---|

| Molecular Weight | 779.0 g/mol |

| IUPAC Name | 1,4-bis[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]phthalazine |

| Standard InChI | InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3 |

| Standard InChI Key | YUCBLVFHJWOYDN-UHFFFAOYSA-N |

| SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |

| Canonical SMILES | CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |

Introduction

Chemical Identity and Structural Characteristics

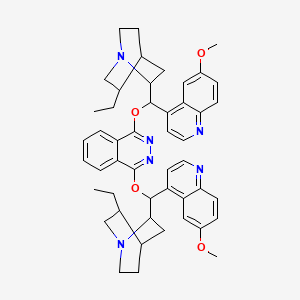

Hydroquinine 1,4-phthalazinediyl diether, systematically named 1,4-bis[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]phthalazine, belongs to the class of cinchona alkaloid derivatives . The molecule comprises two dihydroquinine units connected through oxygen atoms at the 1 and 4 positions of a phthalazine ring. Each dihydroquinine moiety contains a quinoline ring system, a methoxy group at position 6, and a quinuclidine bicyclic framework with an ethyl substituent .

Key Structural Features:

-

Chiral Centers: The compound has multiple stereogenic centers, including the C8 and C9 positions in each dihydroquinine unit, which are critical for its enantioselective catalytic activity .

-

Bifunctional Design: The phthalazine linker enables simultaneous activation of both electrophilic and nucleophilic reaction partners, enhancing catalytic efficiency .

-

Solubility: Moderately soluble in polar aprotic solvents like sulfolane but poorly soluble in water .

Table 1: Fundamental Properties of Hydroquinine 1,4-Phthalazinediyl Diether

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 778.98 g/mol |

| CAS Registry Number | 140924-50-1 |

| IUPAC Name | 1,4-bis[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]phthalazine |

| Stereochemistry | (8α,9R,8′′α,9′′R) configuration |

Synthesis and Preparation

The synthesis of hydroquinine 1,4-phthalazinediyl diether involves a nucleophilic substitution reaction between 1,4-dichlorophthalazine and hydroquinine under alkaline conditions .

Reaction Protocol:

-

Reagents:

-

1,4-Dichlorophthalazine (1 equiv)

-

Hydroquinine (2 equiv)

-

Potassium carbonate (base, 2.5 equiv)

-

Sulfolane (solvent)

-

-

Procedure:

-

Combine 1,4-dichlorophthalazine and hydroquinine in sulfolane.

-

Add potassium carbonate and heat the mixture to 150°C for 9+ hours.

-

Monitor reaction progress via gas chromatography (GC); endpoint is reached when hydroquinine content falls below 0.5% .

-

Cool the mixture to <100°C, add hot water, and stir for 2 hours to separate layers. Remove the aqueous phase and isolate the product .

-

Table 2: Synthesis Conditions and Parameters

| Parameter | Detail |

|---|---|

| Solvent | Sulfolane |

| Temperature | 150°C |

| Reaction Time | ≥9 hours |

| Base | Potassium carbonate |

| Key Analytical Method | Gas chromatography (GC) |

Applications in Asymmetric Catalysis

Hydroquinine 1,4-phthalazinediyl diether is a privileged catalyst in enantioselective reactions, leveraging its dual activation sites to control stereochemistry.

Asymmetric Organocatalysis

The compound facilitates asymmetric transformations such as:

-

Phase-Transfer Catalysis (PTC): Enables alkylation of glycine imines, producing α-amino acids with high enantiomeric excess (ee) .

-

Cycloadditions: Promotes Diels-Alder and 1,3-dipolar cycloadditions by stabilizing transition states through hydrogen bonding and π-π interactions .

Mechanism of Action

-

Dual Activation: The phthalazine linker positions the catalyst to simultaneously bind electrophiles (e.g., imines) and nucleophiles (e.g., enolates), aligning reactants for stereoselective bond formation .

-

Steric and Electronic Effects: The methoxy and ethyl groups on the quinoline and quinuclidine moieties induce steric hindrance and electronic modulation, steering reaction pathways toward desired enantiomers.

| Hazard Category | Risk Mitigation |

|---|---|

| Skin Irritation | Avoid direct contact; wash with soap and water if exposed. |

| Eye Damage | Rinse immediately with water for 15 minutes. |

| Respiratory Toxicity | Use respiratory protection in poorly ventilated areas. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume